molecular formula C15H22N2O6S B11124687 3,4-dimethoxy-N-[1-(morpholin-4-yl)-1-oxopropan-2-yl]benzenesulfonamide

3,4-dimethoxy-N-[1-(morpholin-4-yl)-1-oxopropan-2-yl]benzenesulfonamide

Cat. No.: B11124687
M. Wt: 358.4 g/mol
InChI Key: MZHMOAAIDUYBBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-dimethoxy-N-[1-(morpholin-4-yl)-1-oxopropan-2-yl]benzenesulfonamide is a complex organic compound characterized by the presence of methoxy groups, a morpholine ring, and a benzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dimethoxy-N-[1-(morpholin-4-yl)-1-oxopropan-2-yl]benzenesulfonamide typically involves multiple steps:

    Formation of the Benzenesulfonamide Core: This step involves the sulfonation of a benzene derivative to introduce the sulfonamide group.

    Introduction of Methoxy Groups: Methoxy groups are introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide.

    Attachment of the Morpholine Ring: The morpholine ring is introduced through nucleophilic substitution reactions, often involving morpholine and an appropriate leaving group on the benzene ring.

    Formation of the Oxopropan-2-yl Linker: This step involves the formation of an amide bond between the benzenesulfonamide and the oxopropan-2-yl group, typically using coupling reagents like EDCI or DCC.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the above synthetic steps for large-scale reactions. This includes:

    Batch or Continuous Flow Reactors: To ensure consistent product quality and yield.

    Purification Techniques: Such as crystallization, distillation, or chromatography to isolate the desired product.

    Quality Control: Analytical methods like HPLC, NMR, and mass spectrometry to verify the purity and structure of the compound.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.

    Reducing Agents: Like lithium aluminum hydride or sodium borohydride for reduction reactions.

    Substitution Reagents: Halogens, nitrating agents, or sulfonating agents for electrophilic aromatic substitution.

Major Products

    Oxidation Products: Aldehydes, carboxylic acids.

    Reduction Products: Amines.

    Substitution Products: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can act as a ligand in catalytic reactions, enhancing the efficiency of various organic transformations.

    Synthesis: Used as an intermediate in the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: Potential use as an inhibitor of specific enzymes due to its sulfonamide group.

    Drug Development: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Medicine

    Pharmacology: Studied for its interactions with biological targets, such as receptors or enzymes, to develop new medications.

    Diagnostics: Used in the development of diagnostic agents for imaging or detecting specific biomolecules.

Industry

    Material Science: Utilized in the synthesis of polymers or other materials with specific properties.

    Agriculture: Potential use as a pesticide or herbicide due to its bioactive properties.

Mechanism of Action

The mechanism of action of 3,4-dimethoxy-N-[1-(morpholin-4-yl)-1-oxopropan-2-yl]benzenesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity. The morpholine ring and methoxy groups contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 3,4-dimethoxy-N-[1-(morpholin-4-yl)-1-oxopropan-2-yl]benzamide
  • 3,4-dimethoxy-N-[1-(morpholin-4-yl)-1-oxopropan-2-yl]benzenesulfonate

Uniqueness

Compared to similar compounds, 3,4-dimethoxy-N-[1-(morpholin-4-yl)-1-oxopropan-2-yl]benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both methoxy groups and a morpholine ring enhances its solubility and ability to interact with various molecular targets, making it a versatile compound in scientific research and industrial applications.

Properties

Molecular Formula

C15H22N2O6S

Molecular Weight

358.4 g/mol

IUPAC Name

3,4-dimethoxy-N-(1-morpholin-4-yl-1-oxopropan-2-yl)benzenesulfonamide

InChI

InChI=1S/C15H22N2O6S/c1-11(15(18)17-6-8-23-9-7-17)16-24(19,20)12-4-5-13(21-2)14(10-12)22-3/h4-5,10-11,16H,6-9H2,1-3H3

InChI Key

MZHMOAAIDUYBBV-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)N1CCOCC1)NS(=O)(=O)C2=CC(=C(C=C2)OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.